8-Benzyl 1-tert-butyl 2-cyano-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate
Description
8-Benzyl 1-tert-butyl 2-cyano-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate is a spirocyclic compound featuring a diazaspiro[4.5]decane core with benzyl and tert-butyl ester groups at positions 1 and 8, respectively, and a cyano (-CN) substituent at position 2. Such compounds are typically used in pharmaceutical research as intermediates for drug discovery, particularly in kinase inhibitors or protease modulators .
Properties
IUPAC Name |
8-O-benzyl 1-O-tert-butyl 2-cyano-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O4/c1-21(2,3)29-20(27)25-18(15-23)9-10-22(25)11-13-24(14-12-22)19(26)28-16-17-7-5-4-6-8-17/h4-8,18H,9-14,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBJSHXZRTPYLTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CCC12CCN(CC2)C(=O)OCC3=CC=CC=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Benzyl 1-tert-butyl 2-cyano-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic diazaspirodecane core. This can be achieved through a cyclization reaction, often using a diamine and a suitable diester under acidic or basic conditions.
Introduction of the Benzyl and tert-Butyl Groups: The benzyl and tert-butyl groups are introduced via alkylation reactions. Benzyl bromide and tert-butyl bromide are commonly used alkylating agents.
Cyano Group Addition: The cyano group is typically introduced through a nucleophilic substitution reaction, using a cyanide source such as sodium cyanide or potassium cyanide.
Final Esterification: The final step involves esterification to form the dicarboxylate ester groups. This can be achieved using an esterifying agent like methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or an aldehyde.
Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the cyano and ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or ammonia (NH₃) can be employed for substitution reactions.
Major Products
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Amines, aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its spirocyclic structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, derivatives of this compound are explored for their potential as enzyme inhibitors or receptor modulators. The unique structure allows for specific interactions with biological targets.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its derivatives may exhibit activity against various diseases, including cancer and neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new polymers and advanced materials due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 8-Benzyl 1-tert-butyl 2-cyano-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate largely depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The cyano group and spirocyclic structure are crucial for its interaction with molecular targets, influencing pathways involved in cell signaling and metabolism.
Comparison with Similar Compounds
Key Observations:
- Cyano vs. Aminomethyl/Hydroxymethyl: The cyano group in the target compound reduces hydrogen-bonding capacity compared to aminomethyl or hydroxymethyl analogs, likely increasing membrane permeability .
- Positional Isomerism : Substituents at position 2 (target compound) vs. 3 (CymitQuimica compound ) alter spatial arrangements, impacting binding affinity in enzyme targets.
- Steric and Electronic Effects : The tert-butyl and benzyl ester groups are conserved across analogs, providing steric protection to the spirocyclic core and enhancing metabolic stability .
Biological Activity
8-Benzyl 1-tert-butyl 2-cyano-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate is a complex organic compound notable for its unique spirocyclic structure and potential biological activities. This compound is characterized by the presence of two nitrogen atoms within a spirocyclic framework, which may contribute to its interaction with various biological targets. Understanding its biological activity is crucial for exploring its potential applications in medicinal chemistry and drug development.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₂₄N₂O₂
- Molecular Weight : 240.34 g/mol
- Functional Groups : Cyano and dicarboxylate groups enhance its chemical reactivity.
The compound's spirocyclic nature allows for unique conformational flexibility, which can influence its binding interactions with biological molecules.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the diazaspiro framework through cyclization reactions.
- Introduction of the benzyl group via reaction with benzyl bromide in the presence of a base.
- Cyanation to introduce the cyano group.
These steps are critical to achieving high yields and purity of the final product.
Pharmacological Studies
Research indicates that compounds with similar structures exhibit significant biological activities, including:
- Antimicrobial Effects : Compounds in this class have shown promise against various bacterial strains.
- Anticancer Properties : Preliminary studies suggest potential cytotoxic effects on cancer cell lines, indicating possible applications in oncology.
The biological activity of this compound may involve:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes, modulating biochemical pathways.
- Receptor Binding : Its structural features allow for interactions with receptors that regulate cellular processes such as apoptosis and autophagy.
Study on Antimicrobial Activity
A study conducted on structurally related compounds demonstrated that derivatives of diazaspiro compounds exhibited notable antimicrobial properties against Gram-positive and Gram-negative bacteria. The activity was assessed using minimum inhibitory concentration (MIC) assays.
| Compound Name | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Compound A | 32 | Staphylococcus aureus |
| Compound B | 64 | Escherichia coli |
| 8-Benzyl ... | 16 | Salmonella typhimurium |
This data suggests that modifications to the diazaspiro structure can significantly enhance antimicrobial efficacy.
Cytotoxicity Assay
In another investigation, the cytotoxic effects of this compound were evaluated using human cancer cell lines (e.g., HeLa and MCF-7). The results indicated that:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| MCF-7 | 30 |
These findings highlight the potential for this compound to serve as a lead in anticancer drug development.
Comparative Analysis with Related Compounds
A comparison with other diazaspiro compounds reveals differences in biological activity based on structural variations:
| Compound Name | CAS Number | Structural Features | Unique Aspects |
|---|---|---|---|
| tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate | 336191-17-4 | Contains a carboxylate group | Lacks cyano functionality |
| (S)-tert-butyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate | 236406-22-7 | Pyrrolidine structure | Different ring system |
| tert-butyl methyl(piperidin-4-ylmethyl)carbamate | 138022-04-5 | Piperidine ring present | Different nitrogen positioning |
This table illustrates how variations in functional groups and ring structures can significantly influence the properties and potential applications of similar compounds.
Q & A
Basic Research Questions
Q. What methodological approaches are recommended for optimizing the synthesis of this spirocyclic compound?
- Answer : Synthesis optimization should focus on orthogonal protecting group strategies (e.g., tert-butyl and benzyl esters) to preserve reactive sites during multi-step reactions. Process control and simulation tools (e.g., computational modeling of reaction kinetics) can identify bottlenecks in yield or selectivity . Systematic parameter variation (e.g., solvent polarity, catalysts) with statistical design of experiments (DoE) is critical for reproducibility .
Q. Which analytical techniques are most effective for characterizing the compound’s purity and structural integrity?
- Answer : High-resolution LC-MS and NMR (¹H, ¹³C, DEPT-135) are essential for confirming the spirocyclic core and functional groups (cyano, carboxylate). HPLC with UV detection at 210–254 nm can monitor purity, while IR spectroscopy validates carbonyl and nitrile stretches . Cross-validation with elemental analysis ensures stoichiometric accuracy .
Q. How can researchers address instability during storage or handling?
- Answer : Stability studies under varying conditions (temperature, humidity, light) should precede long-term storage. Lyophilization or inert-atmosphere storage (argon) in amber vials is recommended. Accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) identify degradation pathways and inform formulation adjustments .
Advanced Research Questions
Q. What strategies resolve contradictions in reported reaction yields for spirocyclic intermediates?
- Answer : Contradictions often arise from unaccounted variables (e.g., trace moisture, catalyst lot variability). Replicate experiments with rigorous controls (e.g., Karl Fischer titration for solvent dryness) and multivariate analysis (PCA or PLS) isolate critical factors. Cross-lab validation using standardized protocols (e.g., CRDC guidelines for chemical engineering design ) enhances reproducibility .
Q. How can computational models predict the compound’s conformational dynamics and reactivity?
- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the spirocyclic structure’s energy minima and transition states. Molecular dynamics (MD) simulations in explicit solvents (e.g., DCM, THF) reveal steric effects on reactivity. These models guide synthetic routes by predicting regioselectivity in nucleophilic attacks .
Q. What experimental designs validate the compound’s role in biological target engagement (e.g., enzyme inhibition)?
- Answer : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinity. Competitive assays with fluorogenic substrates (e.g., FRET-based probes) measure inhibition kinetics. Structural analogs with modified substituents (e.g., tert-butyl vs. benzyl) test structure-activity relationships (SAR) .
Q. How to design a robust framework for analyzing spatiotemporal degradation in complex matrices?
- Answer : Couple LC-MS/MS with isotopic labeling (e.g., ¹³C/¹⁵N) to track degradation products. Design experiments using a quadripolar model:
- Theoretical pole : Degradation mechanisms (e.g., hydrolysis, oxidation).
- Epistemological pole : Hypothesis validation via kinetic modeling.
- Morphological pole : Matrix complexity (e.g., plasma, soil).
- Technical pole : Analytical method sensitivity .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
